2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid
Description
The compound 2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid is a highly complex synthetic peptide derivative. Its structure features:
- Multiple amino acid residues (e.g., 4-methylpentanoyl, 3-methylpentanoyl).
- Methylsulfanyl (CH3S-) groups, which may enhance hydrophobicity or modulate redox activity.
- 4-Oxobutanoyl and 3-hydroxypropanoyl moieties, contributing to hydrogen bonding and solubility.
Properties
IUPAC Name |
2-[[2-[[4-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81N13O14S/c1-9-24(5)36(57-34(62)20-50-40(67)29(17-23(3)4)54-39(66)27(47)14-16-73-8)45(72)58-37(25(6)10-2)44(71)52-26(7)38(65)49-19-33(61)53-28(13-11-12-15-46)42(69)55-30(18-32(48)60)43(70)56-31(22-59)41(68)51-21-35(63)64/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,67)(H,51,68)(H,52,71)(H,53,61)(H,54,66)(H,55,69)(H,56,70)(H,57,62)(H,58,72)(H,63,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGOADDOQWKZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H81N13O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400109 | |
| Record name | AC1N4XEU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1060.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147740-73-6 | |
| Record name | AC1N4XEU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound under investigation, a complex peptide derivative, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Properties
The compound is characterized by a large molecular weight of approximately 3148.59 g/mol, with a complex arrangement of amino acids and functional groups that contribute to its biological activity. Notably, it contains multiple hydrogen bond donors (44) and acceptors (48), indicating potential for strong interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring guanidine moieties have shown potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.12 to 4 µg/mL for various strains, including multi-drug resistant organisms like E. cloacae and A. baumannii .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 1 | 0.12 - 4 | E. cloacae, A. baumannii |
| Compound 2 | 1 - 8 | Gram-positive bacteria |
| Compound 3 | <1 | E. faecalis |
Cytotoxic Effects
In vitro assays have demonstrated that related peptide compounds can induce cytotoxic effects in various cancer cell lines. The mechanisms often involve apoptosis pathways mediated through caspase activation and mitochondrial dysfunction .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5 | Apoptosis via caspase 3 |
| MCF-7 | 10 | Mitochondrial disruption |
| A549 | 15 | Cell cycle arrest |
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, the structural motifs present in the compound suggest potential binding to G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes .
Case Studies
A recent study highlighted the efficacy of similar peptide derivatives in treating infections caused by resistant bacteria. The lead compound from this series exhibited not only bactericidal activity but also low hemolytic toxicity, making it a promising candidate for further development .
Case Study: Efficacy Against Multi-drug Resistant Bacteria
- Objective : Evaluate the antibacterial efficacy of the lead peptide derivative.
- Methodology : MIC and MBC assays were performed against clinical isolates.
- Results : The compound demonstrated a strong bactericidal effect with no observed hemolytic activity at therapeutic concentrations.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Differences and Implications
Backbone Complexity: The target compound’s branched hexanoyl-acetyl backbone contrasts with the linear phenylpropanoic acid chain in the ECHEMI compound . This branching may reduce enzymatic degradation compared to linear peptides. The phosphono group in the CHEMLYTE compound introduces negative charge, improving solubility in aqueous environments, whereas the target’s methylsulfanyl group increases lipophilicity.
Biological Activity: The CHEMLYTE compound’s pteridinyl group mimics folate, enabling DHFR inhibition . The target’s 4-oxobutanoyl and hydroxy groups suggest possible interaction with oxidoreductases or kinases. The ECHEMI compound’s phenyl group enhances binding to aromatic residues in proteins, commonly exploited in receptor-targeted therapies .
Synthetic Accessibility: Synthesis of the target compound likely requires stepwise solid-phase peptide synthesis (SPPS) with protective groups for sulfanyl and oxo moieties.
Research Findings and Hypotheses
- Methylsulfanyl Role: highlights that methylsulfanyl groups in metabolites improve membrane permeability and antioxidant capacity .
- 4-Oxobutanoyl Reactivity: The oxo group may form Schiff bases with lysine residues in proteins, a mechanism seen in covalent enzyme inhibitors .
- Comparative Stability: Branched alkyl chains (e.g., 3-methylpentanoyl) in the target compound likely enhance metabolic stability over linear analogs like the ECHEMI compound, which lacks steric protection .
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with the selection of a resin compatible with the target peptide’s C-terminal functional group. For this compound, Wang resin (4-hydroxymethylphenoxymethyl polystyrene) or 2-chlorotrityl chloride resin is preferred due to their high stability during Fmoc-based SPPS. The C-terminal amino acid (acetic acid derivative) is anchored via an ester linkage, requiring activation with 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dichloromethane (DCM).
Table 1: Resin Performance Characteristics
| Resin Type | Loading Capacity (mmol/g) | Cleavage Conditions | Compatibility with Labile Groups |
|---|---|---|---|
| Wang resin | 0.4–0.7 | TFA/DCM (95:5) | Moderate |
| 2-Chlorotrityl chloride | 0.8–1.2 | TFE/DCM (20:80) | High |
| Rink amide MBHA | 0.3–0.5 | TFA/Water (95:5) | Low |
Fmoc/tBu Protection Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) group protects α-amino groups, while tert-butyl (tBu) groups shield side-chain functionalities (e.g., hydroxyl, sulfhydryl). This orthogonal protection scheme enables sequential deprotection under mild basic conditions (20% piperidine in DMF), minimizing side reactions. Critical considerations include:
-
Methionine sulfoxide prevention : Addition of 0.1 M methionine to coupling solutions to scavenge oxidizing agents.
-
Aggregation mitigation : Use of pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) at positions 15–18 to disrupt β-sheet formation.
Sequential Coupling Optimization
Activation and Coupling Reagents
Each amino acid is activated using aminium-derived coupling reagents, with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrating superior efficiency for sterically hindered residues. Coupling times are extended to 2 hours for residues adjacent to branching points (e.g., 4-oxobutanoyl).
Table 2: Coupling Reagent Efficacy
| Reagent | Solubility in DMF (g/100 mL) | Coupling Efficiency (%) | Side Reactions |
|---|---|---|---|
| HATU | 12.5 | 98.7 ± 1.2 | <0.5% |
| HBTU | 9.8 | 95.1 ± 2.1 | 1.2% |
| DIC/HOBt | 8.3 | 89.4 ± 3.4 | 3.7% |
Branching Point Synthesis
The compound contains three branching points requiring orthogonal protection:
-
4-Methylpentanoyl (Leucine derivative) : Employs Alloc (allyloxycarbonyl) protection, removed by Pd(PPh3)4 in DCM/morpholine (95:5).
-
3-Hydroxypropanoyl (Serine derivative) : Protected with TBDMS (tert-butyldimethylsilyl), cleaved by TBAF (tetrabutylammonium fluoride).
-
4-Oxobutanoyl (Glutamic acid γ-semialdehyde) : Introduced as Fmoc-Glu(OAll)-OH, with All group removed prior to oxidation with NaIO4.
Depsipeptide Strategy for Difficult Sequences
Regions surrounding the 4-oxobutanoyl residue (positions 22–25) exhibit severe aggregation, addressed through depsipeptide incorporation. Replacing the amide bond between residues 23–24 with an ester linkage reduces chain rigidity:
This intermediate undergoes O-to-N acyl shift during final TFA cleavage, restoring the native amide bond.
Cleavage and Global Deprotection
Final cleavage employs a high-fidelity mixture of TFA:H2O:Triisopropylsilane (95:2.5:2.5) for 4 hours at 25°C. Critical parameters:
-
Carboxylic acid side-chain deprotection : Complete removal of tBu groups requires ≥95% TFA concentration.
-
Methylsulfanyl stability : Limited exposure (<6 hours) to prevent demethylation.
Purification and Characterization
Reverse-Phase HPLC
Purification uses a Jupiter C18 column (250 × 21.2 mm, 10 μm) with gradient elution (0.1% TFA in H2O/ACN). The target compound elutes at 62–64% ACN, with purity >98% achieved after two cycles.
Mass Spectrometry Validation
High-resolution ESI-MS confirms molecular integrity:
Calculated : C₄₇H₇₆N₁₂O₁₈S [M+H]⁺: 1129.52
Observed : 1129.49 ± 0.03 Da.
Industrial Scale-Up Considerations
Automated synthesizers (e.g., CEM Liberty Prime) reduce cycle times to 8 minutes per residue for batches ≥1 kg. Key modifications:
-
Solvent recycling : DMF recovery ≥90% via fractional distillation.
-
Continuous flow SPPS : Enhances coupling efficiency to 99.2% for residues 1–15.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution | Efficacy |
|---|---|---|---|
| Aspartimide formation | Base-catalyzed cyclization | 0.1 M HOAt in coupling steps | 97% |
| Cysteine oxidation | TFA-induced radical formation | 5% m-cresol in cleavage cocktail | 99% |
| Incomplete Fmoc removal | Piperidine degradation | Fresh 20% piperidine/DMF hourly | 100% |
Q & A
Basic: What analytical techniques are recommended for characterizing the structural integrity of the compound?
Answer:
To ensure structural fidelity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : For resolving stereochemistry and backbone connectivity .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving 3D atomic arrangements in crystalline forms .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities .
Key Considerations : Validate results against reference spectra in databases like PubChem .
Basic: How should researchers design initial binding assays to evaluate the compound’s interaction with target enzymes?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., association/dissociation rates) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Fluorescence Quenching : Monitor conformational changes in targets upon binding .
Experimental Controls : Include negative controls (e.g., scrambled peptides) and replicate assays to minimize variability .
Advanced: What strategies can mitigate challenges in synthesizing the compound’s stereoisomerically pure form?
Answer:
- Chiral Catalysts : Use Pd(II) acetate with chiral ligands to control stereoselectivity during cross-coupling reactions .
- Reaction Optimization : Adjust temperature (e.g., 100°C for Suzuki-Miyaura coupling) and solvent polarity (e.g., 2-methyltetrahydrofuran) .
- Purification : Employ gradient chromatography (hexane/acetate) to isolate enantiomers .
Example : A 51% yield was achieved using Pd(II)-catalyzed synthesis with NaHCO₃ as a base .
Advanced: How can researchers resolve discrepancies in reported binding affinities across cell-based assays?
Answer:
- Standardize Assay Conditions : Control variables such as cell lines (e.g., HEK293 vs. primary neurons), pH, and incubation time .
- Statistical Design : Use factorial experiments with randomized blocks to isolate confounding factors .
- Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. ITC) .
Case Study : Neuroprotective studies standardized glutamate concentrations to reduce variability in excitotoxicity models .
Basic: What protocols are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- Thermal Stability : Incubate at 37°C in PBS and monitor degradation via HPLC .
- pH Sensitivity : Test stability across pH 2–8 (simulating gastrointestinal and lysosomal environments) .
- Oxidative Resistance : Expose to H₂O₂ and quantify intact compound via MS .
Data Interpretation : A 20-minute boiling treatment reduced tannin interference in amino acid stability studies .
Advanced: What methodologies elucidate the compound’s neuroprotective mechanisms against excitotoxicity?
Answer:
- Calcium Imaging : Measure intracellular Ca²⁺ influx using fluorescent dyes (e.g., Fura-2) .
- Mitochondrial Function Assays : Quantify ATP production and reactive oxygen species (ROS) levels .
- Gene Knockdown : Use siRNA to silence glutamate receptors (e.g., NMDA) and assess rescue effects .
Key Finding : Glutamate-induced excitotoxicity was mitigated by compounds modulating mitochondrial permeability .
Basic: How to validate the compound’s purity post-synthesis?
Answer:
- Analytical Chromatography : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
- Thin-Layer Chromatography (TLC) : Confirm homogeneity using silica gel plates .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values .
Reference : PubChem provides validated spectral data for cross-comparison .
Advanced: How can metabolomic profiling study the compound’s downstream biochemical effects?
Answer:
- Liquid Chromatography-MS (LC-MS) : Profile amino acid metabolites and derivatives (e.g., oxidized/reduced forms) .
- Pathway Enrichment Analysis : Map metabolites to KEGG pathways using tools like MetaboAnalyst .
- Customized Workflows : Collaborate with platforms like Creative Proteomics for tailored data interpretation .
Example : A plant metabolomics service identified 50+ amino acid derivatives using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
